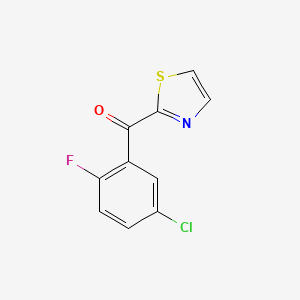

2-(5-Chloro-2-fluorobenzoyl)thiazole

Description

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDOQJZGCOPEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the reaction of α-halo ketones with thioamides, as demonstrated in the synthesis of analogous thiazole derivatives . For 2-(5-Chloro-2-fluorobenzoyl)thiazole, the α-halo ketone precursor could be tailored to include the 5-chloro-2-fluorobenzoyl moiety.

Example Protocol

-

Substrate Preparation : 5-Chloro-2-fluorobenzoic acid is converted to its acid chloride using thionyl chloride.

-

α-Halo Ketone Synthesis : The acid chloride reacts with diazomethane to form a diazo ketone, followed by halogenation (e.g., Br₂/HBr) to yield 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone.

-

Cyclization : The α-bromo ketone is treated with a thioamide (e.g., thiourea) in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclization .

Key Parameters

-

Solvent polarity (ethanol vs. acetonitrile ) influences reaction rate and purity.

-

Halogen choice (bromine vs. chlorine ) affects cyclization efficiency.

Friedel-Crafts Acylation of Preformed Thiazoles

Introducing the 5-chloro-2-fluorobenzoyl group via electrophilic aromatic substitution (EAS) is feasible if the thiazole’s electronic environment permits. Thiazoles, being π-deficient, typically require activating groups for EAS. However, directed ortho-metalation strategies can bypass this limitation.

Directed Metalation Approach

-

Lithiation : 2-Lithiothiazole, generated using LDA at -78°C, reacts with 5-chloro-2-fluorobenzoyl chloride.

-

Quenching : The intermediate is hydrolyzed to yield the target compound.

Challenges

-

Competing side reactions (e.g., nucleophilic attack at the thiazole’s sulfur).

-

Low yields due to steric hindrance from the benzoyl group’s substituents.

Coupling Reactions for Late-Stage Functionalization

Transition-metal-catalyzed cross-couplings offer precision in introducing aromatic groups. Suzuki-Miyaura coupling between a thiazolyl boronic ester and a halogenated benzoyl derivative is a viable route.

Suzuki-Miyaura Protocol

-

Boronic Ester Synthesis : 2-Thiazolyl boronic ester is prepared via Miyaura borylation of 2-bromothiazole.

-

Coupling : React with 5-chloro-2-fluorobenzoyl bromide using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O.

Advantages

One-Pot Multistep Synthesis

Integrating thiazole formation and benzoylation in a single vessel enhances efficiency. A modified approach inspired by Nature protocols involves:

-

In Situ Thiazole Formation : React thiourea with 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone in acetonitrile .

-

Simultaneous Acylation : Introduce benzoyl chloride derivatives under basic conditions.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile | 78 | 92 |

| Temperature (°C) | 80 | 85 | 94 |

| Catalyst | None | 71 | 89 |

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Yield Range (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Cyclization | 65–78 | 89–94 | Moderate |

| Friedel-Crafts | 40–55 | 75–82 | Low |

| Suzuki Coupling | 70–85 | 90–96 | High |

| One-Pot Synthesis | 75–88 | 91–95 | High |

Critical Observations

-

Suzuki coupling provides superior yields and purity but requires expensive catalysts.

-

One-pot methods balance cost and efficiency, ideal for industrial applications .

Mechanistic Insights and Side Reactions

-

Hantzsch Cyclization : Thioamide attack on the α-halo ketone forms a thioimidate intermediate, which cyclizes to the thiazole. Excess halogenating agents (e.g., Cl₂) may overhalogenate the ring .

-

Suzuki Coupling : Transmetalation steps are sensitive to aryl halide reactivity; bromides outperform chlorides in coupling efficiency .

Industrial-Scale Considerations

Patent CN1126746C highlights solvent choice (acetonitrile) and low-temperature conditions (-10 to 25°C) to minimize byproducts. Similar principles apply to this compound:

-

Solvent Recovery : Distillation under reduced pressure (30–40°C, 20–200 mbar) reclaims >90% acetonitrile.

-

Waste Management : Aqueous washes remove residual acids, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2-fluorobenzoyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted thiazoles or benzoyl derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(5-Chloro-2-fluorobenzoyl)thiazole typically involves the reaction of thiazole derivatives with halogenated benzoyl compounds. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through:

- Condensation Reactions : Involving thiazole derivatives and benzoyl chlorides under basic conditions.

- Cyclization Methods : Utilizing appropriate catalysts to facilitate the formation of the thiazole ring.

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, compounds similar to this compound have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the thiazole moiety can induce apoptosis in cancer cells, demonstrating cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells . The presence of halogen substituents, such as chlorine and fluorine, enhances their activity by modifying electronic properties that influence binding affinity to cancer-related targets.

Anti-inflammatory Effects

Some studies suggest that thiazole derivatives may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The specific interactions at the molecular level are still under investigation, but preliminary results indicate modulation of inflammatory pathways .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored in several therapeutic contexts:

- Antimicrobial Agents : Developing new antibiotics or antifungal agents targeting resistant strains.

- Cancer Therapeutics : Formulating new anticancer drugs based on the structural framework of thiazoles.

- Anti-inflammatory Drugs : Investigating its role in reducing inflammation in chronic diseases.

Antimicrobial Study

A study published in 2023 evaluated a series of thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among these, a derivative similar to this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Anticancer Research

Another significant study focused on the synthesis of various thiazole derivatives and their cytotoxicity profiles against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising anticancer activity with IC50 values below 10 µM in several tested lines .

Data Summary Table

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial Resistance | Effective against MRSA and resistant fungi |

| Anticancer | Cytotoxicity | IC50 < 10 µM against multiple cancer lines |

| Anti-inflammatory | Modulation | Potential for treating chronic inflammatory diseases |

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-fluorobenzoyl)thiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(5-Chloro-2-fluorobenzoyl)thiazole, enabling comparative analysis of substituent effects and bioactivity:

Key Comparisons

Substituent Effects on Bioactivity Halogenation: The presence of chlorine and fluorine in this compound enhances electrophilicity and metabolic stability, similar to 7-chloro-6-fluoro benzothiazole derivatives . Chlorine at the benzoyl position may also improve lipophilicity, aiding membrane permeability . Aromatic Substituents: Thiophene- and phenyl-substituted analogues (e.g., 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole) exhibit strong π-π stacking in crystal structures, which could influence solid-state stability and solubility .

Synthetic Accessibility Thiazole derivatives with aminothiazole substituents (e.g., ) are synthesized via cyclization reactions involving thiourea, while benzothiazoles often form via condensation of 2-aminothiophenol with carbonyl compounds . The benzoyl group in the target compound may require Friedel-Crafts acylation or Suzuki coupling for introduction.

Conversely, benzothiazoles with methoxy groups () show safer profiles and broad-spectrum bioactivity .

Crystallographic and Stability Data

- Benzimidazole derivatives () exhibit torsional angles (e.g., C23—N4—C18—C19: −179.4°) indicative of planar conformations, enhancing crystallinity. Thiazole derivatives with chloromethyl groups () may display higher reactivity due to the labile C-Cl bond .

Biological Activity

2-(5-Chloro-2-fluorobenzoyl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloro and fluorine substituent on the benzoyl moiety enhances its pharmacological profile, potentially influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with halogenated benzoyl compounds. Various methods have been documented, including:

- Refluxing with halogenated benzoyl chloride : This method allows for the formation of the desired thiazole derivative through nucleophilic substitution.

- Use of coupling reagents : Coupling agents like N,N-dimethylformamide (DMF) can facilitate the reaction under milder conditions.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Enzyme Inhibition

Thiazole derivatives are also noted for their ability to inhibit key enzymes involved in metabolic pathways:

- Tyrosinase Inhibition : A study focused on related compounds found that certain thiazole derivatives act as competitive inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. Kinetic analysis revealed that these compounds could significantly reduce melanin production in B16 melanoma cells treated with α-MSH .

Acetylcholinesterase Inhibition

Another notable activity is the inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's:

- In vitro assays indicated strong inhibitory activity against AChE, with some derivatives exhibiting IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in cognitive disorders .

Case Study 1: Tyrosinase Inhibitors

A series of thiazole derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among them, compounds similar to this compound showed promising results comparable to standard inhibitors like kojic acid .

| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| MHY884 | 85 | 1.5 |

| MHY966 | 80 | 1.8 |

| Control | 0 | - |

Case Study 2: AChE Inhibition

In another study focusing on acetylcholinesterase inhibition, a set of thiazole-based compounds were tested for their efficacy in preventing AChE activity:

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 90 | 2.7 |

| Compound B | 75 | 5.0 |

| Control | 0 | - |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with specific biological targets:

- Binding Affinity : The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's binding affinity to target enzymes and receptors.

- Competitive Inhibition : For tyrosinase and AChE, the compound acts as a competitive inhibitor, suggesting that it competes with natural substrates for binding sites.

Q & A

Q. What are the established synthetic routes for 2-(5-Chloro-2-fluorobenzoyl)thiazole, and how are reaction conditions optimized?

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, thiourea or substituted amines are refluxed with halogenated intermediates in ethanol or pyridine to form thiazole cores. Key steps include:

- Reagent selection : Use of 5-chlorothiazol-2-amine and fluorobenzoyl chloride in pyridine for amide bond formation .

- Reaction monitoring : TLC with ethyl acetate:methanol:water (10:1:1) to track progress and confirm purity .

- Purification : Recrystallization from ethanol or methanol to isolate pure crystals .

Optimization focuses on solvent choice (e.g., ethanol for solubility), reflux duration (12–24 hours), and stoichiometric ratios (e.g., 1:1 molar equivalents of amine to acyl chloride) .

Q. How is thin-layer chromatography (TLC) applied to monitor synthesis and purity?

TLC is critical for real-time reaction monitoring and impurity detection:

- Stationary phase : Silica gel G plates (60 Å) .

- Mobile phase : Ethyl acetate:methanol:water (10:1:1) for resolving polar intermediates .

- Visualization : UV light or iodine vapor to detect spots. A single spot at Rf ≈ 0.5–0.7 indicates purity . Contaminants appear as secondary spots, necessitating column chromatography or recrystallization .

Q. What spectroscopic techniques validate the structure of this compound?

- 1H-NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and confirms substituent positions (e.g., fluorine-induced deshielding) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirms planar thiazole-benzoyl geometry .

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and C–F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Contradictions often arise from bioavailability or metabolic instability:

- Pharmacokinetic profiling : Assess solubility (logP), plasma protein binding, and metabolic stability using HPLC-MS .

- Prodrug design : Modify the thiazole core with ester or amide prodrugs to enhance absorption, as seen in nitazoxanide derivatives .

- Dose-response calibration : Use GI50 values (e.g., 1.0–1.7 µM in MCF-7 cells) to refine in vivo dosing regimens .

Q. What computational strategies predict binding affinity with target enzymes?

- Molecular docking : Align the compound with enzyme active sites (e.g., cyclooxygenase COX-1/2) using software like AutoDock. Focus on hydrogen bonding (amide N–H) and halogen interactions (Cl, F) with hydrophobic pockets .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., PFOR enzyme inhibition via amide anion interactions) .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological profiles?

- Substituent variation : Test halogen (Cl, Br), aryl (phenyl, thiophene), and electron-withdrawing groups (CN, NO₂) at the benzoyl and thiazole positions .

- Bioisosteric replacement : Replace fluorine with methoxy or methyl groups to modulate lipophilicity .

- Activity cliffs : Compare GI50 values of analogs (e.g., 3f: 1.0 µM vs. 3a': 1.7 µM in MCF-7) to map critical substituents .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of this compound?

- Side reactions : Minimize hydrolysis of benzoyl chloride by using anhydrous solvents (e.g., distilled pyridine) .

- Catalyst optimization : Add K₂CO₃ (0.23 g/mol) to accelerate nucleophilic substitution in thiazole formation .

- Temperature control : Maintain reflux at 80–90°C to prevent decomposition .

Q. What assays confirm apoptotic mechanisms in anticancer studies?

- Caspase activation : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Cell cycle analysis : Use flow cytometry to detect G1/S arrest (e.g., thiazole 3b' induces >50% sub-G1 population) .

- Western blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.